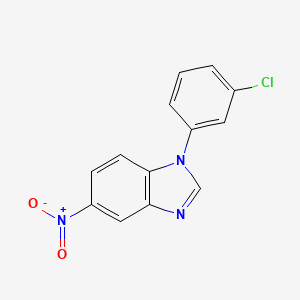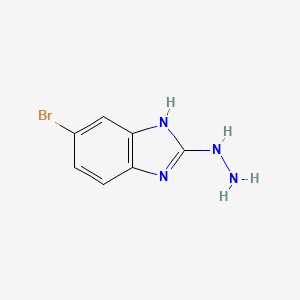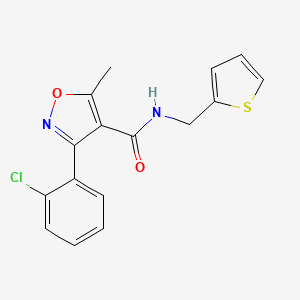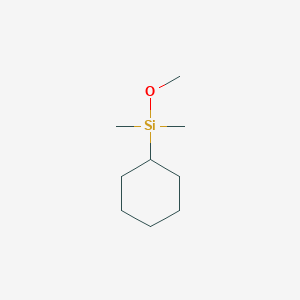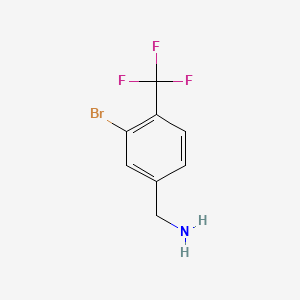
(3-Bromo-4-(trifluoromethyl)phenyl)methanamine
概要
説明
“(3-Bromo-4-(trifluoromethyl)phenyl)methanamine” is a chemical compound with the CAS Number: 581813-19-6. It has a linear formula of C8H7BrF3N . The compound has a molecular weight of 254.05 . It is stored at 4°C and protected from light .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2 . This code provides a specific representation of the molecule’s structure, indicating the presence of a bromine atom (Br), a trifluoromethyl group (CF3), and an amine group (NH2) on a phenyl ring.Physical And Chemical Properties Analysis
“this compound” is stored at 4°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.科学的研究の応用
Catalytic Applications
- Pincer Palladacycle Synthesis : (3-Bromo-4-(trifluoromethyl)phenyl)methanamine derivatives have been used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles demonstrated good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Organic Synthesis and Chemical Reactions
- Hydrogenation Reactions : It has been used in the synthesis of quinazoline-based ruthenium complexes, which showed high efficiency in transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).
- Isoindole Synthesis : The compound played a role in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones via bromine–lithium exchange, showcasing its utility in the formation of complex organic structures (Kobayashi et al., 2013).
- Organocatalyst Poison Identification : It has been identified as a byproduct in benzylation reactions that can act as a poison in certain catalytic processes, highlighting its relevance in understanding reaction impurities (Colgan et al., 2016).
Biochemistry and Pharmacology
- Photocytotoxic Properties : Iron(III) complexes containing derivatives of this compound showed unprecedented photocytotoxicity in red light, which is significant in the context of cancer research and therapy (Basu et al., 2014).
- Antigen Synthesis for Immunoassays : It has been used in the synthesis of haptens and complete antigens for chlorfenapyr, demonstrating its role in developing immunoassays for pesticide detection (Liu & Xu, 2009).
作用機序
Target of Action
Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
This could result in alterations in gene expression and subsequent changes in cellular function .
Biochemical Pathways
Compounds that interact with the androgen receptor can influence a variety of biochemical pathways, including those involved in cell growth, differentiation, and apoptosis .
Result of Action
Modulation of the androgen receptor’s activity can lead to a wide range of cellular responses, including changes in cell growth and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.
特性
IUPAC Name |
[3-bromo-4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIZLIZHGMUBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254043 | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
581813-19-6 | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581813-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




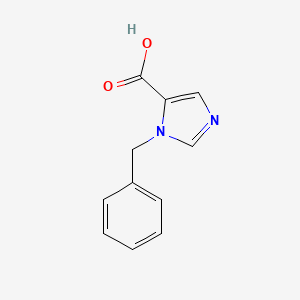
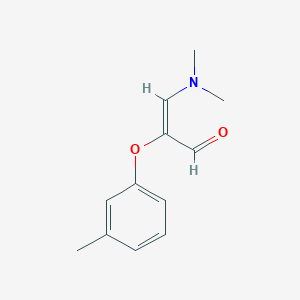
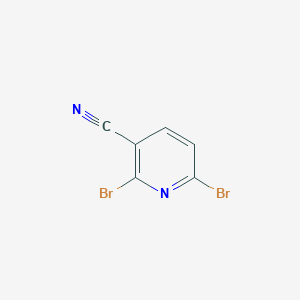
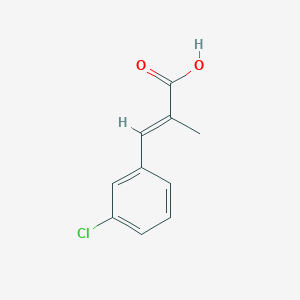
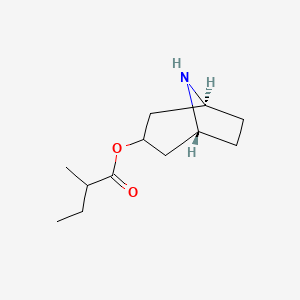
![6-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B3037683.png)
![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3037686.png)
